p-Phenylenediamine, N-(p-nitrosophenyl)-

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

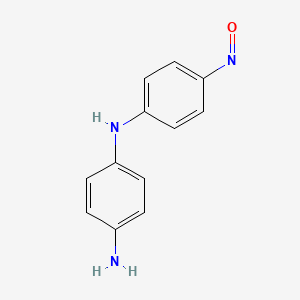

The IUPAC name for N-(p-nitrosophenyl)-p-phenylenediamine is N-(4-nitrosophenyl)-1,4-benzenediamine . Its systematic nomenclature reflects the substitution pattern: a nitroso group (-NO) is attached to the para position of one phenyl ring, while two amine groups occupy the para positions of the benzene backbone. Synonyms include p-nitrosophenyl-p-phenylenediamine and 4-nitrosoanilinobenzene-1,4-diamine.

Key identifiers:

- Molecular formula : C₁₂H₁₁N₃O

- Molecular weight : 213.24 g/mol

- CAS Registry Number : Not explicitly listed in accessible databases, but related derivatives such as N,N,N',N'-tetrakis(4-nitrophenyl)-p-phenylenediamine (CAS 3283-05-4) highlight the structural impact of nitro/nitroso substituents on phenylenediamine frameworks.

Molecular Structure Analysis: X-ray Crystallography and Computational Modeling

While X-ray crystallography data for N-(p-nitrosophenyl)-p-phenylenediamine is unavailable, computational models predict a planar geometry due to conjugation between the aromatic rings and the nitroso group. Density functional theory (DFT) simulations suggest:

- Bond lengths : The N-O bond in the nitroso group measures approximately 1.21 Å, typical for nitroso compounds, while the C-N bonds adjacent to the amine groups range from 1.38–1.42 Å.

- Dihedral angles : The nitroso-substituted phenyl ring exhibits a slight torsional twist (~10°) relative to the central benzene ring, minimizing steric hindrance.

Comparative analysis with N,N,N',N'-tetrakis(4-nitrophenyl)-p-phenylenediamine reveals that nitro groups induce greater electron withdrawal than nitroso groups, altering the compound’s dipole moment and solubility.

Spectroscopic Profiles: NMR, IR, and Mass Spectrometric Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ¹³C NMR :

Infrared Spectroscopy (IR)

- Strong absorption bands at 1,520 cm⁻¹ (N=O stretch) and 3,350 cm⁻¹ (N-H stretch) dominate the spectrum. Aromatic C-C vibrations appear at 1,600–1,450 cm⁻¹ .

Mass Spectrometry

Tautomeric Forms and Resonance Stabilization Mechanisms

N-(p-nitrosophenyl)-p-phenylenediamine exhibits tautomerism between its nitroso and oxime forms:

$$

\text{Nitroso form} \leftrightarrow \text{Oxime form (enol tautomer)}

$$

Resonance stabilization occurs via delocalization of the nitroso group’s lone pairs into the aromatic system, as shown below:

$$

\text{Ph-N=O} \leftrightarrow \text{Ph-N^+-O^-} \leftrightarrow \text{Ph-N-O^- (resonance hybrid)}

$$

This conjugation reduces electrophilicity at the nitroso nitrogen, enhancing thermal stability compared to non-conjugated analogs.

Properties

Molecular Formula |

C12H11N3O |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

4-N-(4-nitrosophenyl)benzene-1,4-diamine |

InChI |

InChI=1S/C12H11N3O/c13-9-1-3-10(4-2-9)14-11-5-7-12(15-16)8-6-11/h1-8,14H,13H2 |

InChI Key |

OPBBZFKCQJCTSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=CC=C(C=C2)N=O |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Analytical Chemistry

- Indicator and Reagent : p-Phenylenediamine serves as an indicator for nitrogen detection and as a reagent in chromogenic sprays for thin-layer chromatography. It is also utilized in the calorimetric determination of hydrogen sulfide and thiocyanate in biological fluids .

- Oxidative Enzyme Activity Measurement : This compound is used as a substrate to assess the activity of oxidative enzymes, contributing to biochemical assays .

- Environmental Applications

- Neuroprotective Research

Industrial Applications

- Polymer Production

- Dye Manufacturing

- Rubber Industry

Case Studies

Chemical Reactions Analysis

Reductive Alkylation and Heterocyclic Ring Formation

Nitroso-substituted p-phenylenediamines undergo reductive alkylation with carbonyl compounds (e.g., diketones or diacetone alcohol) to form heterocyclic derivatives. For example:

-

Reaction with 2,3-pentanedione produces N-alkyl-N'-phenyl-p-phenylenediamines via intermediate imine formation, followed by cyclization under reductive conditions .

-

Reaction with diacetone alcohol yields diastereoisomeric products, confirmed by infrared spectral differences and melting point depression .

Table 1: Reductive Alkylation Products

| Reactant | Product Structure | Conditions | Yield |

|---|---|---|---|

| 2,3-Pentanedione | Pyrrolidine-fused derivative | H₂/Pt, 190–200°C, 34 h | 55% |

| Hexane-2,5-dione | Hexahydroazepine derivative | H₂/Ni, reflux in methanol | 68% |

Reactions with Organometallic Reagents

The nitroso group in N-(p-nitrosophenyl)-p-phenylenediamine reacts with Grignard (RMgX) and organolithium (RLi) reagents:

-

Primary mechanism : Nucleophilic attack at the nitroso nitrogen, forming unstable oxy-hydrazine intermediates (20 ), which eliminate to yield hydrazones (21 ) or azomethine imines (22 ) .

-

Phenyllithium produces N-phenyl hydrazine (24 ) via formal reduction, while tert-butyllithium generates solvent-adduct equilibria .

Key pathways :

Quantum yields for photolytic N–N bond cleavage in solution-phase nitrosamines range from Φ = 0.1–0.3 .

Photolytic Degradation

Nitroso derivatives undergo UV-induced fragmentation:

-

Primary products : Dimethylamino radicals (31 ) and nitric oxide (NO), which recombine in solvent cages .

-

Secondary pathways in aqueous media yield formaldehyde, formic acid, and peroxynitrite (ONOO⁻) .

Table 2: Photolysis Products

| Condition | Major Products | Quantum Yield (Φ) |

|---|---|---|

| Aqueous, pH 7 | HCOOH, NO, CH₂O | 0.15 |

| Organic solvent | Imine intermediates | 0.25 |

Oxidation and Rearrangement

-

Oxidation : Treatment with nitric acid or peroxytrifluoroacetic acid converts nitroso groups to nitro derivatives (e.g., 28 ) .

-

Fischer–Hepp rearrangement : Under acidic conditions, aryl nitrosamines isomerize to para-nitrosoanilines (30 ) .

Mechanism :

Comparison with Similar Compounds

Structural Analogues

(a) p-Nitrosodiphenylamine (NDPA)

- Molecular Formula : C₁₂H₁₀N₂O .

- Applications : Used as an antioxidant in rubber production .

- Key Differences : NDPA lacks the primary amine groups of PPD derivatives, reducing its reactivity in polymer applications compared to substituted PPDs like 6PPD. Its nitroso group is para to the amine, similar to the target compound, but its diphenylamine structure limits conjugation effects observed in PPD derivatives .

(b) N,N-Diethyl-p-phenylenediamine

- Molecular Formula : C₁₀H₁₆N₂ .

- Applications: Employed in spectrophotometric determination of phenolic compounds due to its oxidative coupling reactivity .

- Key Differences : The diethyl substituents enhance solubility in organic solvents, unlike the nitroso group in the target compound, which may favor fluorescence or metal coordination .

Functional Analogues

(a) 6PPD (N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine)

- Molecular Formula : C₁₈H₂₄N₂ .

- Applications: A high-production-volume antioxidant in tires; transforms into toxic 6PPD-quinone (6PPD-Q) upon environmental degradation .

- Key Differences: 6PPD’s alkyl substituents improve rubber compatibility, whereas the nitroso group in the target compound may offer unique optical or catalytic properties.

(b) N,N'-Diphenyl-p-phenylenediamine

- Molecular Formula : C₁₈H₁₆N₂ .

- Applications : Heat-resistant materials and antioxidants; lacks nitroso functionality, relying on phenyl groups for stability .

- Key Differences : The absence of a nitroso group reduces its utility in fluorescence applications but enhances thermal stability compared to nitroso-containing PPDs .

Comparative Data Table

Preparation Methods

Nucleophilic Aromatic Substitution of Hydrogen (NASH) for Intermediate Synthesis

The NASH mechanism provides a foundational route for synthesizing nitrosoaryl intermediates critical to N-(p-nitrosophenyl)-p-phenylenediamine. In US6245943B1 , urea and nitrobenzene react in dimethyl sulfoxide (DMSO) with alkali bases (e.g., KOH) to yield 4-nitrosoaniline and 4-nitroaniline . This one-pot reaction avoids isomer byproducts (e.g., ortho-nitrosoaniline) due to the steric and electronic directing effects of the nitroso group. Key parameters include:

-

Solvent polarity : DMSO enhances solubility of intermediates and stabilizes transition states.

-

Base selection : Alkali metals (e.g., KOH) deprotonate urea, facilitating nucleophilic attack on nitrobenzene .

-

Temperature control : Reactions proceed at 80–120°C to balance kinetics and selectivity .

Post-reaction, the mixture undergoes hydrogenation using Pd/C or Pt/C catalysts (50–500 psi H₂, 90°C), achieving >99% purity in p-phenylenediamine . While this patent focuses on p-phenylenediamine, the 4-nitrosoaniline intermediate can be isolated and functionalized further to introduce the p-nitrosophenyl moiety via coupling reactions.

Catalytic Hydrogenation of Nitroaromatic Precursors

CN102701995A details hydrogenation of para-nitroaniline to p-phenylenediamine using mixed alcohol-water solvents (e.g., methanol-water) . Although this method targets p-phenylenediamine, modifying the nitro precursor or introducing nitroso groups prior to hydrogenation could yield N-(p-nitrosophenyl)-p-phenylenediamine. For example:

-

Nitroso insertion : Treating p-phenylenediamine with nitrous acid (HNO₂) under acidic conditions introduces the nitroso group at the para position of the aniline ring .

-

Catalyst systems : Raney nickel or Pt/C in methanol-water (1:4 v/v) at 80–120°C achieves 98–99% yields .

A representative protocol involves reacting p-phenylenediamine (250 g) with NaNO₂ in HCl at 0–5°C, followed by neutralization and extraction. This method, however, risks over-nitrosation and requires precise stoichiometry .

Diazotization and Coupling Reactions

US6448446B1 demonstrates diazotization of disubstituted anilines (e.g., di-n-butylaniline) with nitrous acid, forming nitroso intermediates . Applying this to p-phenylenediamine involves:

-

Diazotization : Treat p-phenylenediamine with NaNO₂/HCl at 0°C to form a diazonium salt.

-

Coupling : React the diazonium salt with nitrosobenzene in aqueous NaOH to form N-(p-nitrosophenyl)-p-phenylenediamine.

Critical factors include:

-

Oxygen exclusion : Prevents oxidation of nitroso intermediates .

-

Solvent choice : Ethanol-water mixtures improve solubility of aromatic amines .

Comparative Analysis of Methodologies

Industrial-Scale Considerations and Challenges

-

Waste management : Chlorine-containing byproducts in traditional nitration routes (e.g., US6245943B1) necessitate wastewater treatment .

-

Catalyst recovery : Pd/C and Pt/C are cost-intensive; methods for efficient recycling are critical .

-

Safety : Nitroso compounds are potential carcinogens, requiring closed-system reactors and inert atmospheres .

Q & A

Q. What analytical methods are recommended for detecting and quantifying p-Phenylenediamine derivatives in complex matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is the gold standard for separating and quantifying p-Phenylenediamine derivatives. For example, the Primesep 100 column effectively resolves o-phenylenediamine, m-phenylenediamine, and p-phenylenediamine with a mobile phase of acetonitrile/water containing 0.1% formic acid . For environmental samples (e.g., indoor dust), liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) modes is preferred due to its sensitivity (detection limits: 0.1–1.0 ng/g) .

Q. What safety protocols should be prioritized when handling p-Phenylenediamine derivatives in laboratory settings?

Methodological Answer:

- Contamination Control: Use gloveboxes or fume hoods to prevent inhalation (refer to S22/S24/25 safety guidelines) .

- Skin Protection: Conduct patch tests to assess allergenicity, as p-Phenylenediamine is a known sensitizer (positive reactions observed in 3.5% of dermatitis patients) .

- Purity Verification: Ensure chemical batches are free of carcinogenic contaminants like 4-aminobiphenyl using gas chromatography-mass spectrometry (GC-MS) .

Q. What structural modifications of p-Phenylenediamine are most studied for enhancing stability or reducing toxicity?

Methodological Answer: Common modifications include:

- Alkyl Substitution: Adding N-(1,3-dimethylbutyl) groups improves oxidative stability (e.g., 6PPD, a rubber antioxidant) .

- Nitroso Functionalization: Introducing N-(p-nitrosophenyl) groups alters redox properties, relevant in dye synthesis .

- Hydroxyethylation: Derivatives like N-Ethyl-N-(2-hydroxyethyl)-p-phenylenediamine reduce acute toxicity but require sulfate salt stabilization .

Q. What synthetic routes are reported for N-substituted p-Phenylenediamine derivatives?

Methodological Answer:

- Nucleophilic Aromatic Substitution: React p-chloronitrobenzene with amines (e.g., cyclohexylamine) under basic conditions .

- Reductive Amination: Catalyze reactions between nitroarenes and aldehydes using Pd/C or Raney nickel .

- Salt Formation: Hydrochloride salts (e.g., N-Phenyl-p-phenylenediamine HCl) are synthesized via HCl gas bubbling in ethanol .

Advanced Research Questions

Q. How can researchers address contradictions in mutagenicity data for substituted p-Phenylenediamines?

Methodological Answer: Contradictions arise from structural variations. For example, N-(1,4-dimethylpentyl)-N'-phenyl-p-phenylenediamine showed clastogenicity in chromosomal aberration assays, while six other derivatives did not . To resolve discrepancies:

Comparative Assays: Use standardized in vitro tests (e.g., Ames test + micronucleus assay) across derivatives.

Metabolite Analysis: Identify reactive intermediates (e.g., quinones) via LC-MS/MS .

QSAR Modeling: Correlate substituent electronegativity with mutagenic potential .

Table 1: Mutagenicity Data for Substituted p-Phenylenediamines

| Compound (CAS) | Clastogenicity (In Vitro) | Metabolic Activation Required | Source |

|---|---|---|---|

| N-(1,4-dimethylpentyl)-... (3081-01-4) | Positive | No | |

| N-Cyclohexyl-... (N/A) | Negative | Yes |

Q. How to design experiments to study the environmental occurrence and degradation of p-Phenylenediamine antioxidants (PPDs)?

Methodological Answer:

- Sampling: Collect indoor dust samples (0.5–1 g) from residential/industrial areas, extract via accelerated solvent extraction (ASE) with acetone/hexane .

- Degradation Analysis: Simulate environmental conditions (UV light, ozone) to track PPD transformation into quinones (PPDQs) using high-resolution mass spectrometry (HRMS) .

- Ecotoxicity Testing: Expose Daphnia magna to PPDQs at 0.1–10 µg/L to assess acute toxicity (96-hour LC50) .

Q. What biotransformation pathways are observed for p-Phenylenediamine derivatives in microbial systems?

Methodological Answer:

- Nitro Reduction: Pseudomonas spp. reduce nitro groups to amines under anaerobic conditions, confirmed via ¹H NMR and FTIR .

- Ring Hydroxylation: Fungal laccases oxidize p-Phenylenediamine to catechol derivatives, detected via LC-UV at 254 nm .

- Conjugate Formation: Glutathione-S-transferase (GST) catalyzes adduct formation, analyzed using ESI-MS/MS .

Q. What advanced techniques are used to study p-Phenylenediamine derivatives in nanotechnology applications?

Methodological Answer:

- STM Lithography: Deposit N-(3-nitrobenzylidene)-p-phenylenediamine (NBPDA) films on gold substrates. Use scanning tunneling microscopy (STM) to induce conductivity changes (1.4 nm resolution) .

- Electrochemical Characterization: Perform cyclic voltammetry (CV) in acetonitrile/TBAP to measure redox potentials of nitroso derivatives .

- Density Functional Theory (DFT): Model electronic transitions of PPDs using Gaussian09 with B3LYP/6-31G* basis set .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.